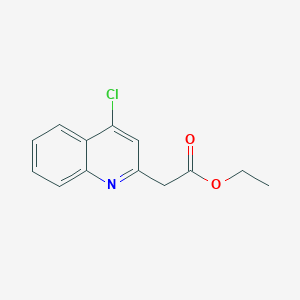
Ethyl 2-(4-chloroquinolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-chloroquinolin-2-yl)acetate is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloroquinolin-2-yl)acetate typically involves the reaction of 4-chloroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:
- Dissolve 4-chloroquinoline in DMF.
- Add potassium carbonate to the solution.
- Introduce ethyl bromoacetate to the reaction mixture.
- Heat the mixture to the desired temperature and maintain it for a specific duration.
- After completion, cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Ethyl 2-(4-chloroquinolin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.
Major Products Formed
Substitution: Formation of quinoline derivatives with various substituents.
Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
科学的研究の応用
Ethyl 2-(4-chloroquinolin-2-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 2-(4-chloroquinolin-2-yl)acetate is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways . For example, its quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
Ethyl 2-(2-chloroquinolin-3-yl)acetate: A structural isomer with different substitution patterns on the quinoline ring.
4-Chloroquinoline-3-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ester.
Uniqueness
Ethyl 2-(4-chloroquinolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
ethyl 2-(4-chloroquinolin-2-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-9-7-11(14)10-5-3-4-6-12(10)15-9/h3-7H,2,8H2,1H3 |
InChIキー |
VEYZUDAUAVCEPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




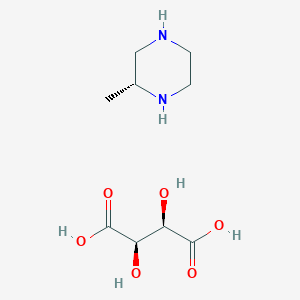
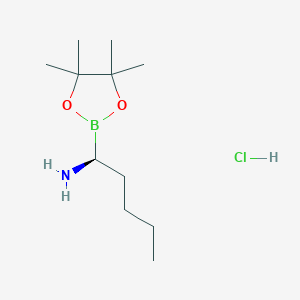
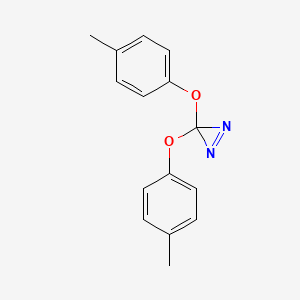


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
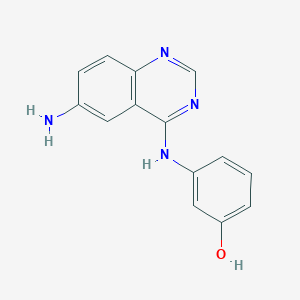
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
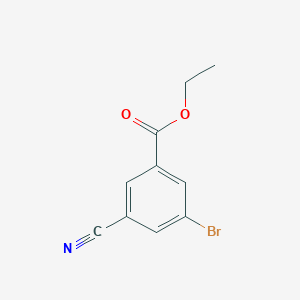

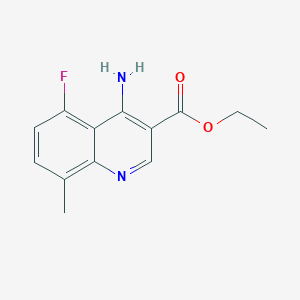
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
